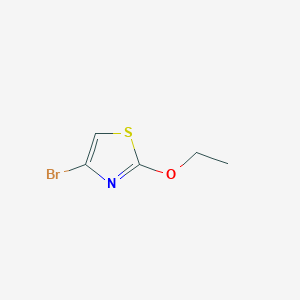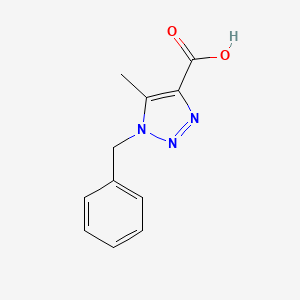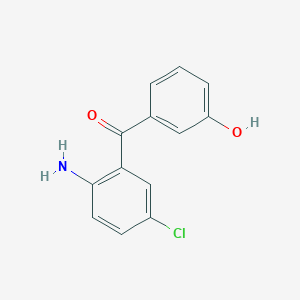
2-(1H-Pirazol-3-il)piridina
Descripción general
Descripción
2-(1H-Pyrazol-3-Yl)Pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ringThe presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its reactivity and ability to form complexes with metals .
Aplicaciones Científicas De Investigación
Chemistry: 2-(1H-Pyrazol-3-Yl)Pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: In medicinal chemistry, derivatives of 2-(1H-Pyrazol-3-Yl)Pyridine are investigated for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is also explored for its use in material science, particularly in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
Target of Action
It has been used in the synthesis of various complexes, such as a mononuclear fe (iii) complex , indicating potential interactions with metal ions.
Mode of Action
The mode of action of 2-(1H-Pyrazol-3-Yl)Pyridine is largely dependent on its use in various chemical reactions. For instance, it has been used as a ligand in the formation of metal complexes . The pyrazole ring in the compound serves as a weakly coordinating Lewis basic ligand, offering flexibility in ligand binding .
Biochemical Pathways
It has been involved in c–h bond functionalization reactions with internal alkynes, leading to the divergent synthesis of either c–h alkenylation products or indazole products .
Result of Action
The results of the action of 2-(1H-Pyrazol-3-Yl)Pyridine are context-dependent. For example, in the presence of FeCl3, it forms a mononuclear Fe (III) complex, which can be reduced to a corresponding Fe (II) dichloride complex . Additionally, one of its derivatives has shown potent in vitro antipromastigote activity .
Action Environment
The action of 2-(1H-Pyrazol-3-Yl)Pyridine can be influenced by environmental factors. For instance, its use in Rh (III)-catalyzed reactions is solvent-controlled . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Análisis Bioquímico
Biochemical Properties
2-(1H-Pyrazol-3-Yl)Pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that 2-(1H-Pyrazol-3-Yl)Pyridine may influence the metabolic pathways of drugs and other xenobiotics. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-(1H-Pyrazol-3-Yl)Pyridine on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 2-(1H-Pyrazol-3-Yl)Pyridine can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 2-(1H-Pyrazol-3-Yl)Pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Pyrazol-3-Yl)Pyridine have been studied over various time periods to understand its stability and long-term impact on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 2-(1H-Pyrazol-3-Yl)Pyridine can lead to cumulative effects on cellular processes, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 2-(1H-Pyrazol-3-Yl)Pyridine vary with dosage. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it has been associated with adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the therapeutic application of 2-(1H-Pyrazol-3-Yl)Pyridine .
Metabolic Pathways
2-(1H-Pyrazol-3-Yl)Pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, 2-(1H-Pyrazol-3-Yl)Pyridine can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1H-Pyrazol-3-Yl)Pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently taken up by cells and distributed to various cellular compartments. The interaction with transporters and binding proteins can influence its localization and accumulation, which in turn affects its biological activity .
Subcellular Localization
2-(1H-Pyrazol-3-Yl)Pyridine exhibits distinct subcellular localization patterns, which are critical for its activity and function. It has been found to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization. These localization patterns are essential for the compound’s role in regulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)Pyridine typically involves the reaction of 3-dimethylamino-1-pyridin-2-yl-propenone with anhydrous hydrazine in ethanol. The reaction mixture is heated to reflux and stirred overnight, resulting in the formation of 2-(1H-Pyrazol-3-Yl)Pyridine as a tan-colored solid . Another method involves the reaction of compound 16a with hydrazine hydrate in ethanol at 60°C for 0.5 hours, yielding the product with high purity .
Industrial Production Methods: While specific industrial production methods for 2-(1H-Pyrazol-3-Yl)Pyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Pyrazol-3-Yl)Pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds .
Comparación Con Compuestos Similares
2-(1H-Pyrazol-1-Yl)Pyridine: This compound is similar in structure but differs in the position of the nitrogen atom in the pyrazole ring.
3-(Pyridin-2-Yl)-1H-Pyrazole: Another similar compound with the pyrazole ring attached at a different position on the pyridine ring.
Uniqueness: 2-(1H-Pyrazol-3-Yl)Pyridine is unique due to its specific arrangement of nitrogen atoms, which influences its reactivity and ability to form stable complexes with metals. This unique structure makes it particularly valuable in coordination chemistry and catalysis .
Propiedades
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383939, DTXSID201257571 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75415-03-1, 192711-21-0 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(1H-Pyrazol-3-Yl)Pyridine?
A1: 2-(1H-Pyrazol-3-Yl)Pyridine, often abbreviated as PyPzH or HL in the literature, has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-(1H-Pyrazol-3-Yl)Pyridine and its metal complexes?
A2: Researchers frequently employ infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) to characterize 2-(1H-Pyrazol-3-Yl)Pyridine and the metal complexes it forms. [, ]
Q3: How does 2-(1H-Pyrazol-3-Yl)Pyridine typically coordinate to metal ions?
A3: 2-(1H-Pyrazol-3-Yl)Pyridine acts as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atoms of both the pyridine and the pyrazole rings. [, , , , , ]
Q4: Can you provide examples of metal complexes incorporating 2-(1H-Pyrazol-3-Yl)Pyridine?
A4: 2-(1H-Pyrazol-3-Yl)Pyridine has been used to synthesize a wide array of metal complexes. Some examples include: * Cadmium complexes with thiocyanate and benzene-1,2-dicarboxylate ligands. [, ]* Manganese(II) complexes with 4-nitrophthalate ligands. []* Rhenium(I) complexes with carbonyl and chloride ligands. [] * Zinc(II) complexes with 4-nitrophthalate ligands. []* Copper(II) complexes with phthalate ligands. []* Dinuclear cobalt(II) complexes with bridging hydroxide ligands. []
Q5: What types of crystal structures are commonly observed for metal complexes of 2-(1H-Pyrazol-3-Yl)Pyridine?
A5: The crystal structures of these complexes are diverse, ranging from mononuclear to dinuclear to one-dimensional polymers and even two-dimensional networks. The specific structure depends on factors like the metal ion, additional ligands, and crystallization conditions. [, , , , , , ]
Q6: How do substituents on the 2-(1H-Pyrazol-3-Yl)Pyridine ligand influence its coordination chemistry?
A6: While the provided research focuses primarily on the unsubstituted ligand, substituents could significantly impact the complex's properties by influencing the ligand's electron-donating or -withdrawing ability, steric hindrance, and potential for intermolecular interactions like hydrogen bonding or π-π stacking. [, ]
Q7: Have any computational studies been conducted on 2-(1H-Pyrazol-3-Yl)Pyridine or its metal complexes?
A7: Yes, Density Functional Theory (DFT) calculations have been performed on a rhenium(I) complex of 2-(1H-Pyrazol-3-Yl)Pyridine to investigate its electronic properties and potential for photocatalytic CO2 reduction. []
Q8: What are the potential applications of 2-(1H-Pyrazol-3-Yl)Pyridine and its metal complexes?
A8: The research highlights potential applications in areas such as:* Photocatalysis: Specifically, rhenium(I) complexes show promise for photocatalytic CO2 reduction. [, ]* Hydrogen Production: Cu-modified organophosphomolybdates incorporating 2-(1H-Pyrazol-3-Yl)Pyridine exhibit activity in visible-light-driven hydrogen production. []* Molecular Magnetism: Mn(II) and Fe(II) complexes of 2-(1H-Pyrazol-3-Yl)Pyridine, particularly those incorporating cyano-bridged metal units, have shown interesting magnetic properties. [, ]* Spin Crossover (SCO) Materials: Fe(II) complexes with 2-(1H-Pyrazol-3-Yl)Pyridine and other ligands like [M(CN)4]2- (M = Pd, Pt) exhibit SCO behavior, potentially useful for sensing and switching applications. []
Q9: Are there any known instances of in situ ligand synthesis involving 2-(1H-Pyrazol-3-Yl)Pyridine?
A9: Yes, researchers have reported the in situ formation of a new ligand, 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]butanedioate, through the conjugate addition of 2-(1H-Pyrazol-3-Yl)Pyridine to fumaric acid in the presence of metal salts. This new ligand then coordinates to metal ions, leading to the formation of coordination polymers. [, ]
Q10: What types of intermolecular interactions are commonly observed in crystal structures of 2-(1H-Pyrazol-3-Yl)Pyridine metal complexes?
A10: Common intermolecular interactions include:
- Hydrogen Bonding: These often involve the pyrazole N–H group interacting with electronegative atoms (e.g., oxygen, nitrogen, or sulfur) from adjacent molecules or counterions. [, , , ]
- π-π Stacking: Interactions between the aromatic rings of 2-(1H-Pyrazol-3-Yl)Pyridine ligands on neighboring molecules are frequently observed. [, , , , ]
Q11: How does the choice of metal ion influence the properties of 2-(1H-Pyrazol-3-Yl)Pyridine complexes?
A11: The metal ion plays a crucial role in dictating the complex's geometry, electronic structure, and overall properties. For example, different metal ions can lead to variations in magnetic behavior, catalytic activity, and photophysical properties. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)




